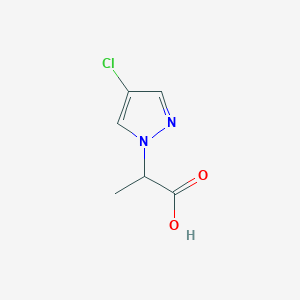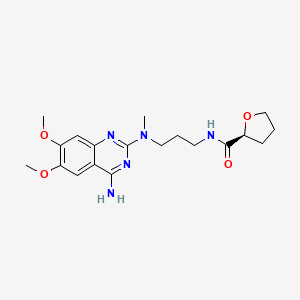
Aclatonium napadisilate
描述
萘地西酯氯化铵是一种合成的胆碱能化合物,以其对胃肠道运动和胰腺功能的影响而闻名。
作用机制
萘地西酯氯化铵通过刺激毒蕈碱受体发挥作用,毒蕈碱受体是乙酰胆碱受体的一种类型。这种刺激导致胰腺外分泌和内分泌分泌增加。 该化合物对 B 细胞的作用比对外分泌胰腺的作用更强,表明其在胰岛素释放中的重要作用 .
生化分析
Biochemical Properties
Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, this compound has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, this compound stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, this compound helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that this compound continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . This compound is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of this compound is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .
准备方法
合成路线和反应条件
萘地西酯氯化铵通过一系列化学反应合成,涉及形成混合酸酐。这种方法避免了使用挥发性和高腐蚀性的试剂,使其成为一种更安全、更有效的过程。 水通常用作中间体制备的溶剂,减少了对有机溶剂的需求 .
工业生产方法
萘地西酯氯化铵的工业生产涉及一步合成法,简化了工艺并提高了产率。 这种方法的优点是最大限度地减少了危险化学品的使用,并降低了生产成本 .
化学反应分析
反应类型
萘地西酯氯化铵会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .
科学研究应用
萘地西酯氯化铵已被广泛研究,用于其在各个科学领域的应用:
化学: 用作研究胆碱能机制的模型化合物。
生物学: 研究其对胃肠道运动和胰腺功能的影响。
医学: 用于治疗胃肠道动力障碍,并研究其在治疗其他疾病(如膀胱过度活动症)中的潜力
工业: 用于开发新药和治疗剂.
相似化合物的比较
类似化合物
氨甲酰胆碱: 一种具有类似胰腺功能影响的胆碱能激动剂。
乙酰胆碱: 一种具有胆碱能活性的天然神经递质。
独特性
萘地西酯氯化铵在其通过毒蕈碱受体刺激内分泌和外分泌胰腺分泌的能力方面是独一无二的。 其对 B 细胞的作用比对外分泌胰腺的作用更强,使其成为研究胰岛素释放机制的宝贵化合物 .
属性
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELVYVGHOJPCEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048665 | |
| Record name | Aclatonium napadisilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55077-30-0 | |
| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclatonium napadisilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACLATONIUM NAPADISILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aclatonium Napadisilate?
A1: this compound functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]
Q2: Does this compound directly affect calcium signaling in cells?
A3: Yes, research indicates that this compound influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []
Q3: Are there any analytical methods available to quantify this compound?
A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying this compound in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []
Q4: What is the impact of this compound on postoperative ileus?
A7: Research exploring the use of this compound in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that this compound may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []
Q5: What are the potential applications of enteric sound recording in studying this compound?
A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like this compound on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []
Q6: How does the mechanism of action of this compound compare to that of Prostaglandin F2 alpha on intestinal motility?
A9: While both this compound and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] this compound, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with this compound showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)



